- A Novel Highly Stereoselective Synthesis of 2,3-Disubstituted 3H-Quinazoline-4-one Derivatives, Organic Letters, 2007, 9(7), 1415-1418

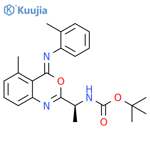

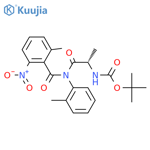

Cas no 936024-96-3 (Tert-butyl N-[1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate)

![Tert-butyl N-[1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate structure](https://ja.kuujia.com/scimg/cas/936024-96-3x500.png)

936024-96-3 structure

商品名:Tert-butyl N-[1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate

Tert-butyl N-[1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate 化学的及び物理的性質

名前と識別子

-

- Carbamic acid, n-[(1s)-1-[3,4-dihydro-5-methyl-3-(2-methylphenyl)-4-oxo-2-quinazolinyl]ethyl]-, 1,1-dimethylethyl ester

- (S)-tert-butyl (1-(5-methyl-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)ethyl)carbamate

- Tert-butyl N-[1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate

- 1,1-Dimethylethyl N-[(1S)-1-[3,4-dihydro-5-methyl-3-(2-methylphenyl)-4-oxo-2-quinazolinyl]ethyl]carbamate (ACI)

- (S)-tert-butyl(1-(5-methyl-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)ethyl)carbamate

- tert-butyl N-[(1S)-1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate

- 936024-96-3

- AKOS037650289

- CS-M2082

- CS-14579

- SCHEMBL20717711

- C12547

-

- インチ: 1S/C23H27N3O3/c1-14-10-7-8-13-18(14)26-20(16(3)24-22(28)29-23(4,5)6)25-17-12-9-11-15(2)19(17)21(26)27/h7-13,16H,1-6H3,(H,24,28)/t16-/m0/s1

- InChIKey: NHSYCDCZYMKHPX-INIZCTEOSA-N

- ほほえんだ: [C@@H](C1=NC2C=CC=C(C=2C(=O)N1C1C=CC=CC=1C)C)(C)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 393.20524173g/mol

- どういたいしつりょう: 393.20524173g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 654

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71

- 疎水性パラメータ計算基準値(XlogP): 4.3

Tert-butyl N-[1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059664-250mg |

(S)-tert-Butyl (1-(5-methyl-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)ethyl)carbamate |

936024-96-3 | 97% | 250mg |

¥9652.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059664-100mg |

(S)-tert-Butyl (1-(5-methyl-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)ethyl)carbamate |

936024-96-3 | 97% | 100mg |

¥5791.00 | 2024-04-24 |

Tert-butyl N-[1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Pyrrolidine Solvents: Pyrrolidine ; overnight, rt

1.2 Reagents: Acetic acid Solvents: Acetonitrile ; 30 min, reflux

1.2 Reagents: Acetic acid Solvents: Acetonitrile ; 30 min, reflux

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Acetic acid , Zinc ; 4 h, rt

リファレンス

- Preparation of isoquinolinone and quinazolinone derivatives useful for treating T-cell acute lymphoblastic leukemia, World Intellectual Property Organization, , ,

Tert-butyl N-[1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate Raw materials

- Tert-butyl N-[(2S)-1-(2-methyl-N-(2-methyl-6-nitrobenzoyl)anilino)-1-oxopropan-2-yl]carbamate

- 1,1-Dimethylethyl N-[(1S)-1-[5-methyl-4-[(4Z)-(2-methylphenyl)imino]-4H-3,1-benzoxazin-2-yl]ethyl]carbamate

Tert-butyl N-[1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate Preparation Products

Tert-butyl N-[1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate 関連文献

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

936024-96-3 (Tert-butyl N-[1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate) 関連製品

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量